N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O3 and its molecular weight is 397.82. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- A study by (B. N. Reddy et al., 2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, which showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential applications in cancer treatment.
H1-Antihistaminic Agents
- Research by (V. Alagarsamy et al., 2009) developed 1,2,4-triazolo[4,3-a]quinazolin-5-ones with antihistaminic activity, highlighting potential use in allergy treatment.
Synthesis Techniques
- A paper by (Walid Fathalla, 2015) explored efficient methods for producing amino acid derivatives linked to triazoloquinoxaline, important for pharmaceutical applications.
Inotropic Agents
- (Jing-Yuan Li et al., 2008) synthesized compounds with positive inotropic activities, which could be beneficial for heart disease treatments.
Molecular Docking Studies
- The study by (Qing-mei Wu et al., 2022) focused on molecular docking, suggesting interactions between synthesized compounds and proteins, useful for drug discovery.
A3 Adenosine Receptor Antagonists
- Research conducted by (D. Catarzi et al., 2005) designed derivatives as human A3 adenosine receptor antagonists, indicating potential therapeutic applications in various diseases.
Antimicrobial Agents
- A study by (M. Badran et al., 2003) synthesized derivatives with potent antibacterial activity, offering prospects for new antimicrobial drugs.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-22-23-18-19(27)24(14-5-3-4-6-15(14)25(11)18)10-17(26)21-12-7-8-16(28-2)13(20)9-12/h3-9H,10H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOONSCNVXJQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.